molecular formula C13H13BrN2O2S B10965029 N-(5-bromopyridin-2-yl)-3,4-dimethylbenzenesulfonamide

N-(5-bromopyridin-2-yl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B10965029
M. Wt: 341.23 g/mol
InChI Key: OCSWGAWFISKXGC-UHFFFAOYSA-N
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Description

N-(5-BROMO-2-PYRIDINYL)-3,4-DIMETHYLBENZENESULFONAMIDE: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromopyridinyl group attached to a dimethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-BROMO-2-PYRIDINYL)-3,4-DIMETHYLBENZENESULFONAMIDE typically involves the reaction of 5-bromo-2-pyridine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-BROMO-2-PYRIDINYL)-3,4-DIMETHYLBENZENESULFONAMIDE can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield products with altered functional groups.

    Substitution: The bromine atom in the pyridinyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

Chemistry: N-(5-BROMO-2-PYRIDINYL)-3,4-DIMETHYLBENZENESULFONAMIDE is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

Medicine: The compound’s derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-BROMO-2-PYRIDINYL)-3,4-DIMETHYLBENZENESULFONAMIDE exerts its effects involves the inhibition of specific enzymes. The sulfonamide group interacts with the enzyme’s active site, blocking its activity. This interaction can disrupt essential biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • N-(5-Bromo-2-pyridinyl)-2-methylpropanamide
  • N-(5-Bromo-2-pyridinyl)-2-pyridinecarboxamide
  • N-(5-Bromo-2-pyridinyl)-4-biphenylcarboxamide

Uniqueness: N-(5-BROMO-2-PYRIDINYL)-3,4-DIMETHYLBENZENESULFONAMIDE is unique due to the presence of both the bromopyridinyl and dimethylbenzenesulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H13BrN2O2S

Molecular Weight

341.23 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C13H13BrN2O2S/c1-9-3-5-12(7-10(9)2)19(17,18)16-13-6-4-11(14)8-15-13/h3-8H,1-2H3,(H,15,16)

InChI Key

OCSWGAWFISKXGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br)C

Origin of Product

United States

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